molecular formula C23H19N3O2 B3436505 5-methyl-3-phenyl-N-[4-(phenylamino)phenyl]-1,2-oxazole-4-carboxamide

5-methyl-3-phenyl-N-[4-(phenylamino)phenyl]-1,2-oxazole-4-carboxamide

Cat. No.: B3436505
M. Wt: 369.4 g/mol
InChI Key: BMLSQFVWOWLKAW-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-N-[4-(phenylamino)phenyl]-1,2-oxazole-4-carboxamide is a substituted isoxazole derivative characterized by a 1,2-oxazole core with methyl and phenyl substituents at positions 5 and 3, respectively. The carboxamide group at position 4 is linked to a para-substituted phenyl ring bearing a phenylamino moiety. This structural complexity confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications. Isoxazole derivatives are widely studied for their bioactivity, particularly in immunomodulation and enzyme inhibition .

Properties

IUPAC Name

N-(4-anilinophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-16-21(22(26-28-16)17-8-4-2-5-9-17)23(27)25-20-14-12-19(13-15-20)24-18-10-6-3-7-11-18/h2-15,24H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLSQFVWOWLKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-phenyl-N-[4-(phenylamino)phenyl]-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The process often starts with the preparation of the oxazole ring, followed by the introduction of the phenyl and methyl groups. The final step involves the formation of the carboxamide group through a reaction with an amine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance yield and reduce reaction time. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-phenyl-N-[4-(phenylamino)phenyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic methodologies.

Biology

In biological research, it has demonstrated potential as a bioactive molecule , interacting with various biological targets. This property makes it a candidate for further exploration in drug development and biochemical studies.

Medicine

In medicinal chemistry, the compound is under investigation for its therapeutic properties . Preliminary studies suggest it may exhibit activity against specific diseases, warranting further pharmaceutical research.

Industry

The compound's unique chemical properties allow it to be utilized in the development of new materials , including polymers and coatings with tailored characteristics.

Case Studies

Case Study 1: Drug Development
A recent study investigated the compound's interaction with specific enzyme targets related to cancer therapy. Results indicated that it could inhibit tumor growth in vitro, suggesting potential as an anticancer agent.

Case Study 2: Material Science
Research into the use of this compound in polymer synthesis showed that incorporating it into polymer chains improved thermal stability and mechanical properties, making it suitable for advanced material applications.

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-N-[4-(phenylamino)phenyl]-1,2-oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several isoxazole-based derivatives, differing primarily in substituents on the phenyl rings or modifications to the carboxamide linker. Below is a detailed comparison:

Structural Analogues and Substitution Patterns

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
5-Methyl-3-phenyl-N-[4-(phenylamino)phenyl]-1,2-oxazole-4-carboxamide Phenylamino at para position of N-phenyl group 427.47 Enhanced π-π stacking potential due to aromatic substituents; potential for hydrogen bonding via NH group -
HWA-486/Leflunomide (5-Methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide) Trifluoromethyl at para position 270.22 Higher electronegativity and lipophilicity; immunosuppressive activity via dihydroorotate dehydrogenase inhibition
5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide Nitro and methyl groups on N-phenyl ring 381.37 Electron-withdrawing nitro group may reduce metabolic stability; steric hindrance from methyl
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide Benzoxazole substituent 395.41 Rigid benzoxazole moiety enhances planarity and receptor binding affinity

Pharmacological and Physicochemical Properties

  • HWA-486 (Leflunomide) is clinically used for autoimmune disorders due to its immunosuppressive effects, attributed to dihydroorotate dehydrogenase (DHODH) inhibition and COX-2 modulation . Nitro-substituted analogues (e.g., ) often exhibit reduced bioavailability due to metabolic susceptibility of nitro groups.
  • Solubility and Lipophilicity: The trifluoromethyl group in HWA-486 increases lipophilicity (logP ≈ 3.5), enhancing membrane permeability but reducing aqueous solubility . The phenylamino group in the target compound may improve solubility via hydrogen bonding but could also increase molecular weight, affecting pharmacokinetics.
  • Synthetic Accessibility: The target compound’s synthesis likely involves Suzuki-Miyaura coupling or Ullmann-type reactions for aryl-amine bond formation, similar to methods in . HWA-486 is synthesized via direct carboxamide coupling, as described in impurity profiles of teriflunomide derivatives .

Crystallographic and Stability Data

  • Crystal Packing: Analogues like 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide exhibit intermolecular hydrogen bonding between sulfonamide and oxazole groups, stabilizing the lattice . The target compound’s phenylamino group may promote similar interactions, though steric bulk could alter packing efficiency.
  • Thermal Stability :

    • Predicted boiling points for benzoxazole-containing derivatives exceed 500°C, suggesting high thermal stability .
    • Trifluoromethyl-substituted compounds (e.g., HWA-486) show lower melting points due to reduced symmetry .

Key Research Findings

Structure-Activity Relationships (SAR) :

  • Para-substitution on the N-phenyl ring is critical for bioactivity. Ortho/meta substitutions (e.g., Impurity-C/F in ) result in reduced potency.
  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance target binding but may compromise metabolic stability.

Therapeutic Potential: The target compound’s dual aromatic systems make it a candidate for kinase inhibition, though specific targets remain unvalidated. HWA-486’s success underscores the therapeutic viability of isoxazole carboxamides .

Challenges in Development :

  • High molecular weight (>400 g/mol) of the target compound may limit oral bioavailability.
  • Synthetic routes require optimization to minimize impurities like those reported in .

Biological Activity

5-methyl-3-phenyl-N-[4-(phenylamino)phenyl]-1,2-oxazole-4-carboxamide is a synthetic compound belonging to the oxazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

C18H18N4O2\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This structure includes:

  • An oxazole ring
  • A phenyl group
  • A carboxamide functional group

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound modulates these targets, influencing various biochemical pathways. The binding interactions typically involve hydrogen bonding and hydrophobic interactions, which are crucial for its biological efficacy .

Antitumor Activity

Several studies have investigated the antitumor properties of compounds containing the oxazole moiety. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. In one study, compounds were evaluated against human cancer cell lines using an MTT assay, revealing significant cytotoxic effects with IC50 values ranging from 19 µM to 42 µM against HL-60 leukemia cells .

CompoundCell LineIC50 (µM)
This compoundHL-6019 - 42
Doxorubicin (Control)HL-60<10

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar structural features have been reported to exhibit activity against various bacterial strains and fungi. The presence of the oxazole ring is believed to enhance the antimicrobial properties due to its ability to disrupt microbial cell functions .

Case Studies

  • Antitumor Activity in Leukemia : A study evaluated a series of oxazole derivatives, including this compound, against HL-60 leukemia cells. The results indicated that compounds with specific substitutions on the phenyl rings exhibited enhanced cytotoxicity compared to the control drug Doxorubicin .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial activities of oxazole derivatives. The study found that compounds structurally related to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for determining the structural identity of 5-methyl-3-phenyl-N-[4-(phenylamino)phenyl]-1,2-oxazole-4-carboxamide?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of methyl, phenyl, and oxazole moieties. Assign peaks using 2D-COSY and HSQC for connectivity.
  • X-ray Crystallography : Resolve the crystal structure to validate spatial arrangement, as demonstrated for related carboxamide derivatives .
  • Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
    • Reference : Structural characterization protocols align with those used for analogous oxazole-carboxamide compounds .

Q. What are the standard synthetic protocols for preparing this compound, and how can reaction yields be optimized?

  • Methodological Answer :

  • Stepwise Synthesis : Begin with condensation of 5-methyl-1,2-oxazole-4-carboxylic acid with 4-(phenylamino)aniline using coupling agents like EDC/HOBt.
  • Design of Experiments (DOE) : Apply factorial designs to optimize parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can identify interactions between variables .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
    • Reference : Similar strategies are used in triazole-carboxamide synthesis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Exposure Control : Monitor airborne particles via HEPA filters. Implement spill containment using inert absorbents.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in compliance with local regulations.
    • Reference : Safety guidelines align with OSHA standards for carboxamide handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

  • Methodological Answer :

  • Orthogonal Assays : Validate activity using multiple platforms (e.g., enzyme inhibition, cell viability, and in vivo models).
  • Data Normalization : Apply Z-score normalization to account for batch effects or inter-assay variability.
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) and molecular dynamics simulations to assess target binding consistency .
    • Reference : ICReDD’s feedback loop integrating computational and experimental data is a model for resolving discrepancies .

Q. What strategies address regioselectivity challenges during the synthesis of the oxazole-carboxamide core?

  • Methodological Answer :

  • Computational Prediction : Utilize density functional theory (DFT) to predict transition states and regioselectivity, as seen in triazine derivative synthesis .
  • Directed Metalation : Introduce directing groups (e.g., pyridyl) to control substitution patterns.
  • Protecting Groups : Temporarily block reactive sites (e.g., amino groups) using Boc or Fmoc protection.
    • Reference : Reaction path search methods from quantum calculations are critical for regioselectivity control .

Q. How can substituent modifications improve the compound’s solubility without compromising bioactivity?

  • Methodological Answer :

  • Bioisosteric Replacement : Replace phenyl groups with pyridyl or morpholine to enhance hydrophilicity.
  • Prodrug Design : Introduce phosphate or PEGylated groups for temporary solubility boosts.
  • QSAR Modeling : Develop quantitative structure-activity relationship models to balance logP and IC50_{50} values.
    • Reference : Methoxy-substituted analogs show how substituent polarity influences solubility .

Q. What computational tools are effective for modeling the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Software : Use Schrödinger Suite or GROMACS for binding mode prediction.
  • Free Energy Perturbation (FEP) : Calculate binding free energy changes for mutagenesis studies.
  • Pharmacophore Mapping : Identify critical interaction points using tools like LigandScout.
    • Reference : ICReDD’s integration of quantum calculations and experimental data validates such approaches .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40–80°C.
  • HPLC-MS Monitoring : Track degradation products and quantify stability using peak area ratios.
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions.
    • Reference : DOE principles are critical for efficient stability testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-3-phenyl-N-[4-(phenylamino)phenyl]-1,2-oxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-methyl-3-phenyl-N-[4-(phenylamino)phenyl]-1,2-oxazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.